molecular formula C19H18N2O2S B2881424 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-21-9

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2881424
CAS No.: 476285-21-9
M. Wt: 338.43
InChI Key: PBYACHRBKLNCSQ-UHFFFAOYSA-N
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Description

N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a 4-ethylphenyl group at the 4-position and a phenoxyacetamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-14-8-10-15(11-9-14)17-13-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYACHRBKLNCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Acylation

The most widely documented pathway involves constructing the thiazole core via the Hantzsch thiazole synthesis, followed by introducing the phenoxyacetamide moiety.

Step 1: Thiazole Ring Formation
A thiourea derivative (4-ethylphenylthiourea) reacts with α-bromo-4-ethylacetophenone in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the bromo ketone, forming the thiazole ring.

Step 2: Acylation of the Thiazole Amine
The intermediate 2-amino-4-(4-ethylphenyl)-1,3-thiazole undergoes acylation with phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0–25°C for 6 hours, yielding the target compound after silica gel chromatography.

Key Data:

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Ethanol, 78°C, 12h 68 92
2 DCM, TEA, 6h 75 98

Copper-Catalyzed Alkylation-Acylation Tandem Approach

A patent-pending method employs copper(I) iodide as a catalyst for sequential alkylation and acylation, enhancing atom economy.

Procedure:

  • Alkylation: 2-Amino-4-(4-ethylphenyl)thiazole reacts with benzyl bromide in acetonitrile at 60°C for 8 hours, forming N-benzyl-4-(4-ethylphenyl)thiazol-2-amine.
  • Acylation: The alkylated product is treated with phenoxyacetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM, yielding the final compound after recrystallization.

Advantages:

  • Reduced side reactions due to catalytic specificity.
  • Higher yields (82%) compared to non-catalytic methods.

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Ethanol and acetonitrile are preferred for thiazole formation due to their polar aprotic nature, which stabilizes intermediates. Elevated temperatures (70–80°C) accelerate ring closure but risk decomposition beyond 85°C.

Catalytic Enhancements

Introducing 5 mol% CuI during alkylation reduces reaction time by 40% and improves yield to 85%.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–6.86 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).
  • ¹³C NMR: Peaks at δ 169.8 (C=O), 158.2 (C-O), 145.3 (thiazole C-2), and 128.4–114.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 383.1284 (C₂₀H₁₉N₂O₂S⁺ requires 383.1281).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hantzsch-Acylation 75 98 Moderate High
Cu-Catalyzed Tandem 82 97 High Moderate

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the phenoxyacetamide moiety.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes or modulate receptor functions, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Thiazole-acetamide derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a structural comparison with key analogs:

Compound Name Substituents on Thiazole (Position 4) Acetamide Modification Key Structural Features
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 4-Ethylphenyl Phenoxy group Ethylphenyl enhances lipophilicity; phenoxy group may influence π-π stacking
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl Unmodified acetamide Electron-withdrawing Cl/F groups may enhance electrophilicity and binding to polar residues
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Unmodified acetamide Hydroxy and methoxy groups improve solubility and hydrogen-bonding capacity
N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide 4-Biphenylyl 1,3-Dioxoisoindole group Biphenyl and dioxoisoindole moieties increase aromatic surface area for target interaction
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) 4-Pyridyl 2,4,6-Trimethylphenoxy Pyridyl and trimethylphenoxy groups enhance metabolic stability and target selectivity

Example :

  • The target compound’s synthesis likely parallels N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14), where 2-bromo-1-(4-ethylphenyl)ethanone reacts with thiourea derivatives .
  • In contrast, compound 11f (triazole-thiazole hybrid) uses copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating modularity for introducing diverse substituents .
Physicochemical Properties

Substituents significantly alter solubility, logP, and stability:

  • Hydrogen Bonding : Hydroxy/methoxy groups (e.g., 6a ) improve solubility and interaction with hydrophilic targets .
  • Tautomerism : Thione-thiol tautomerism in triazole-thiones (e.g., 7–9 ) affects redox stability and binding modes .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

IUPAC Name : this compound
Molecular Formula : C19H18N2O2S
CAS Number : 476285-21-9

The compound consists of a thiazole ring linked to a phenoxyacetamide moiety, which contributes to its biological activity. The presence of both sulfur and nitrogen in the thiazole ring enhances its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can modulate enzyme activities or receptor functions, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can be crucial for its anticancer properties.
  • Receptor Modulation : It may interact with receptors that play roles in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of thiazole derivatives has also been documented:

  • Fungal Inhibition : Similar compounds have been tested against fungi such as Candida species and Aspergillus niger, showing promising results in inhibiting fungal growth .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Cytotoxicity Studies : In vitro tests against various cancer cell lines (e.g., HepG2 for liver cancer) revealed that certain thiazole derivatives exhibit cytotoxic effects. The structure–activity relationship (SAR) indicates that modifications on the phenyl and thiazole rings significantly influence their anticancer activity .
    CompoundIC50 (µM)Cancer Cell Line
    Compound 171.61 ± 0.92HepG2
    Compound 191.98 ± 1.22A549
  • Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

A study focused on synthesizing new thiazole derivatives found that modifications to the thiazole ring enhanced anticancer efficacy against HepG2 cells. The most effective derivatives were those with specific substitutions on the phenyl ring that increased their lipophilicity and target binding .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of several thiazole derivatives, including those structurally similar to this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antibacterial action .

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent coupling of the thiazole intermediate with phenoxyacetic acid derivatives under amide-bond-forming conditions (e.g., using EDC/HOBt or DCC as coupling agents) is critical. Key parameters include:

  • Temperature : Maintaining 0–5°C during cyclization to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amide bond formation .
  • Catalysts : Use of triethylamine or DMAP to stabilize intermediates and improve regioselectivity .
    Yields >70% are achievable with rigorous purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be prioritized?

  • NMR :
    • ¹H NMR : Look for doublets in δ 7.2–8.1 ppm (aromatic protons), δ 2.6–3.1 ppm (thiazole-CH₂), and δ 1.2–1.4 ppm (ethyl group) .
    • ¹³C NMR : Confirm carbonyl resonance (C=O) at δ 165–170 ppm and thiazole carbons at δ 115–125 ppm .
  • HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error .
  • IR : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

  • Core modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups at the 4-position) and thiazole rings to assess impacts on bioactivity .
  • In vitro assays :
    • Antimicrobial : MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-acetamide derivatives?

  • Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to evaluate if discrepancies arise from compound degradation .
  • Synergistic studies : Test combinations with known inhibitors (e.g., β-lactams for antimicrobial studies) to identify additive effects .

Q. How can the metabolic stability and toxicity profile of this compound be systematically evaluated in preclinical research?

  • In vitro ADME :
    • Microsomal stability : Incubate with rat/human liver microsomes; quantify parent compound via LC-MS/MS .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo toxicity :
    • Acute toxicity : OECD 423 guidelines (dose escalation in rodents) .
    • Genotoxicity : Ames test (±S9 metabolic activation) to assess mutagenic potential .

Methodological Considerations

Q. What strategies optimize the purification of this compound from reaction mixtures?

  • Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate polar byproducts .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals; monitor via melting point (mp ~180–185°C) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity validation (>95%) .

Q. How should researchers address solubility challenges in biological assays for this compound?

  • Solvent systems : Use DMSO stocks (<0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactant-assisted delivery : Add 0.01% Tween-80 to cell culture media to prevent aggregation .

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